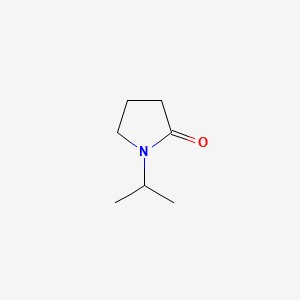

n-Isopropyl-2-pyrrolidon

Übersicht

Beschreibung

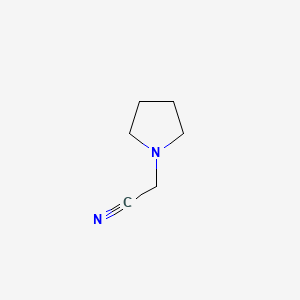

2-Pyrrolidinone, 1-(1-methylethyl)-, is a chemical compound that is part of the pyrrolidinone family. Pyrrolidinones are lactams of gamma-amino acids and have a wide range of applications in pharmaceuticals, as solvents, and in polymer synthesis. The specific compound is a derivative of 2-pyrrolidinone with a 1-methylethyl substitution.

Synthesis Analysis

The synthesis of pyrrolidinone derivatives can be achieved through various methods. For instance, the synthesis of polyfunctional 2-pyrrolidinones has been described using methyl 2-(carboethoxyhydroxymethyl)acrylate, which undergoes Michael addition with primary amines to yield new pyrrolidinone derivatives . Another method involves the use of (2S,4R)-4-hydroxy-L-proline and L-proline as main materials to synthesize a compound with a pyrrolidinone structure . Although these methods do not directly describe the synthesis of 2-Pyrrolidinone, 1-(1-methylethyl)-, they provide insight into the general synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of pyrrolidinone derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure of a related pyrrolidinone compound was determined using single-crystal X-ray diffraction, revealing a triclinic system with specific bond lengths and angles . Similarly, studies on 3-hydroxy-2-methyl-4(1H)-pyridinones provided insights into the structural characteristics of the pyridinone ring, which is closely related to the pyrrolidinone structure . These studies highlight the importance of hydrogen bonding and other intermolecular interactions in defining the structure and properties of these compounds.

Chemical Reactions Analysis

Pyrrolidinone derivatives can participate in various chemical reactions. The reactivity of these compounds is often exploited in the synthesis of more complex molecules. For instance, the condensation of 1,3-diones and 2-(aminomethyl)pyridine can lead to the formation of substituted pyrroles, a reaction that proceeds through the intermediacy of a (2-pyridyl)methylimine . Additionally, the living carbocationic polymerization of isobutylene has been achieved using 1-methyl-2-pyrrolidinone as an electron-pair donor, resulting in the synthesis of polyisobutylenes with specific end groups . These reactions demonstrate the versatility of pyrrolidinone derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidinone derivatives are influenced by their molecular structure. For example, the presence of different substituents at the ring N position can affect the geometric and electronic properties of the molecule, as observed in studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones . The solubility, boiling point, melting point, and other physical properties are also determined by the specific functional groups present in the molecule. The study of these properties is essential for the practical application of these compounds in various industries.

Wissenschaftliche Forschungsanwendungen

Penetration Enhancer in der Wirkstoffabgabe

n-Isopropyl-2-pyrrolidon: wird für sein Potenzial als Penetration Enhancer in Wirkstoffabgabesystemen erforscht. Es beeinflusst die interzellulären Lipiddoppelschichten im Stratum corneum, verändert die Löslichkeit dieser Stelle und fördert die Verteilung des Wirkstoffs in die Haut . Diese Verbindung ist besonders nützlich zur Verbesserung der perkutanen Absorption von Medikamenten, wodurch sie zu einem wertvollen Bestandteil in transdermalen therapeutischen Systemen wird.

Additiv für Perovskit-Solarzellen

Im Bereich der erneuerbaren Energien dient This compound als Effizienz- und Stabilitätsadditiv für Perovskit-Solarzellen (PSCs). Es wird der Vorläuferlösung zugesetzt, um die Film Morphologie zu kontrollieren und die Defektdichte zu reduzieren, was für die Leistung von PSCs entscheidend ist. Die Zugabe dieser Verbindung hat sich gezeigt, dass sie die Leerlaufspannung, die Kurzschlussstromdichte, den Füllfaktor, die Energieumwandlungseffizienz und die Gerätestabilität verbessert .

Lösungsmittel in der petrochemischen Verarbeitung

This compound: wird in der petrochemischen Industrie als Lösungsmittel eingesetzt. Seine guten Löslichkeitseigenschaften ermöglichen es, bei der Verarbeitung von Petrochemikalien erzeugte Kohlenwasserstoffe, wie z. B. 1,3-Butadien und Acetylen, zu gewinnen. Es wird auch verwendet, um Schwefelwasserstoff aus saurem Gas und Hydroentschwefelungsanlagen zu absorbieren .

Safety and Hazards

“2-Pyrrolidinone, 1-(1-methylethyl)-” is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, respiratory irritation, and may damage fertility or the unborn child . Safety measures include avoiding exposure, using personal protective equipment, and handling it only in well-ventilated areas .

Zukünftige Richtungen

Pyrrolidinones, including “2-Pyrrolidinone, 1-(1-methylethyl)-”, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the research and development of pyrrolidinones involve exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .

Wirkmechanismus

Target of Action

N-Isopropyl-2-Pyrrolidone, also known as “2-Pyrrolidinone, 1-(1-methylethyl)-” or “1-Isopropyl-2-pyrrolidinone”, primarily targets the intercellular lipid bilayers in the stratum corneum . This compound acts as a penetration enhancer, altering the solubilizing ability of the site and promoting drug partition into the skin .

Mode of Action

The compound interacts with its targets by penetrating into the intercellular lipid bilayers in the stratum corneum . It alters the solubilizing ability of this site, thereby promoting drug partition into the skin . This interaction results in enhanced percutaneous absorption of drugs .

Biochemical Pathways

The biochemical pathway of N-Isopropyl-2-Pyrrolidone involves the conversion of glutamate to γ-aminobutyrate (GABA) through decarboxylation, followed by the spontaneous dehydration cyclization of GABA to form 2-pyrrolidone . This pathway is significant in the synthesis of 2-pyrrolidone, a basic chemical used in various industries .

Pharmacokinetics

It is known that the compound and its combination with other solvents such as isopropyl myristate (ipm) have been researched for their synergistic enhancements in the percutaneous absorption of drugs

Result of Action

The result of N-Isopropyl-2-Pyrrolidone’s action is the enhanced percutaneous absorption of drugs . By acting as a penetration enhancer, it increases the transport of various substances, including mannitol, hydrocortisone, steroids, caffeine, ibuprofen, flurbiprofen, and acetylsalicylic acid .

Action Environment

The action of N-Isopropyl-2-Pyrrolidone can be influenced by various environmental factors. For instance, the compound’s ability to enhance percutaneous absorption may be affected by the condition of the skin, such as the presence or absence of natural moisturizing factor (NMF) in the stratum corneum

Eigenschaften

IUPAC Name |

1-propan-2-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6(2)8-5-3-4-7(8)9/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHELJWBGTIKZQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063183 | |

| Record name | 2-Pyrrolidinone, 1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3772-26-7 | |

| Record name | N-Isopropyl-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3772-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isopropylbutyrolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003772267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 1-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyrrolidinone, 1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(isopropyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ISOPROPYLBUTYROLACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N3SEH298Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromobenzo[B]thiophene](/img/structure/B1329661.png)

![1-[6-(Diethylamino)-2-hexynyl]pyrrolidine](/img/structure/B1329676.png)